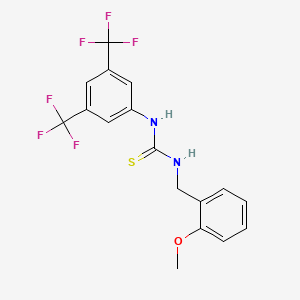

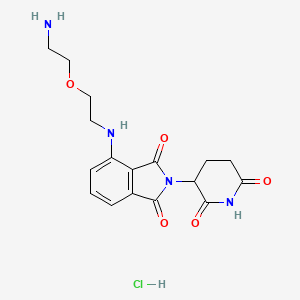

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea (BTMPT) is an organosulfur compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a heterocyclic thiourea derivative that has been synthesized for use in a variety of chemical reactions, including those involving the synthesis of other organosulfur compounds. BTMPT has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, and has been used in a wide range of research applications.

Scientific Research Applications

Catalytic Efficacy in Synthesis

1-(3,5-bis(trifluoromethyl)phenyl)-3-phenyl thiourea has shown promise as an efficient alternative to Schreiner’s thiourea catalyst for acid-catalyzed activation of carbonyl compounds in synthesizing symmetrical trisubstituted methanes. This catalyst is notable for its simple preparation, avoiding the use of toxic thiophosgene, and for its significantly shorter reaction times in temperature-assisted reactions compared to photoirradiation (Gogoi, Basumatary, & Bez, 2022).

Antibacterial Properties

A variant of this thiourea, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, has demonstrated significant antibacterial activity. It shows bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), comparable to the well-known antibacterial agent vancomycin (Dolan et al., 2016).

Role in Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis is crucial due to its involvement in binding events with Lewis-basic sites. This finding has implications for catalyst design, with evidence supported by a combination of low-temperature IR spectroscopy, 2D NMR spectroscopy, nano-MS investigations, and density functional theory computations (Lippert et al., 2012).

Development of Organocatalysts

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a prominent catalyst in organocatalysis, known for its double hydrogen bonding and ability to stabilize developing negative charges in transition states. This motif is extensively used in promoting organic transformations (Zhang, Bao, & Xing, 2014).

Advancements in Solar Cell Technology

Thiourea derivatives, including those with 3,5-bis(trifluoromethyl)phenyl groups, have been studied as additives in gel polymer electrolytes for dye-sensitized solar cells. These derivatives have shown potential in enhancing solar to electric conversion efficiencies (Karthika et al., 2019).

properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2OS/c1-26-14-5-3-2-4-10(14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVMLVNQTIZGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2468410.png)

![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate](/img/structure/B2468416.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2468422.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)

![N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide](/img/structure/B2468424.png)

![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)